8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate
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Overview
Description
8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2-(4-methylbenzenesulfonamido)-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a chromenone core with a sulfonamide and phenylpropanoate moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2-(4-methylbenzenesulfonamido)-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfonamide Moiety: This step involves the reaction of the chromenone derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
Formation of the Phenylpropanoate Ester: Esterification reactions using phenylpropanoic acid derivatives and coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2-(4-methylbenzenesulfonamido)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or thioethers.
Scientific Research Applications
8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2-(4-methylbenzenesulfonamido)-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2-(4-methylbenzenesulfonamido)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, while the chromenone core can interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a similar chromenone core but lacking the sulfonamide and phenylpropanoate moieties.
Sulfonamides: Compounds with a sulfonamide group but different core structures.
Phenylpropanoates: Compounds with a phenylpropanoate moiety but different core structures.
Uniqueness
8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2-(4-methylbenzenesulfonamido)-3-phenylpropanoate is unique due to its combination of a chromenone core, sulfonamide group, and phenylpropanoate moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C28H24ClNO6S |
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Molecular Weight |
538.0 g/mol |
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H24ClNO6S/c1-17-10-12-19(13-11-17)37(33,34)30-24(14-18-6-3-2-4-7-18)28(32)36-26-16-25-22(15-23(26)29)20-8-5-9-21(20)27(31)35-25/h2-4,6-7,10-13,15-16,24,30H,5,8-9,14H2,1H3/t24-/m0/s1 |
InChI Key |
ULZMIESGBGYLOA-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC3=C(C=C4C5=C(CCC5)C(=O)OC4=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=C(C=C4C5=C(CCC5)C(=O)OC4=C3)Cl |
Origin of Product |
United States |
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